molecular formula C8H3ClF4O B1325216 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone CAS No. 886370-99-6

4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone

Cat. No.: B1325216
CAS No.: 886370-99-6
M. Wt: 226.55 g/mol
InChI Key: IKAPDKROUMAHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4ClF3O. It is a derivative of acetophenone, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms, and the acetyl group is replaced with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone typically involves the reaction of 4-chloroacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

[ \text{ClC}_6\text{H}_4\text{COCH}_3 + \text{CF}_3\text{CO}_2\text{O} \rightarrow \text{ClC}_6\text{H}_4\text{COCF}_3 + \text{CH}_3\text{CO}_2\text{H} ]

Industrial Production Methods

In industrial settings, the production of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions with electrophiles.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.

    Reduction: Formation of 4’-chloro-2’-fluoro-2,2,2-trifluoro-1-phenylethanol.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and fluorine atoms can form hydrogen bonds and van der Waals interactions with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Bromo-2,2,2-trifluoroacetophenone
  • 2,2,2-Trifluoroacetophenone
  • 4’-Chloro-2,2,2-trifluoroacetophenone

Uniqueness

4’-Chloro-2’-fluoro-2,2,2-trifluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAPDKROUMAHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645226
Record name 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886370-99-6
Record name 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886370-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-BuLi (1.6 M in hexanes, 2.93 mL, 4.68 mmol) in dry THF was slowly added 4-chloro-2-fluoro-1-iodo-benzene 11h (31.0 g, 0.9 mmol) at −78° C. under N2. The mixture was stirred for 1 h at −78° C. and ethyl trifluoroacetate 11b (0.51 mL, 4.29 mmol) was added. The reaction was allowed to warm to room temperature overnight and was quenched with saturated aqueous NH4Cl solution. The mixture was extracted with EtOAc. The organic extracts were concentrated and purified by flash column chromatography (silica gel, 15% EtOAc/hexanes) to give compound 11i.
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
0.51 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.